2-Hydroxy Atorvastatin Dihydrate Monosodium Salt
Description
2-Hydroxy Atorvastatin Dihydrate Monosodium Salt (CAS: 1421760-64-6) is a major metabolite of atorvastatin, a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, widely used to manage hyperlipidemia. Its molecular formula is C₃₃H₃₈FN₂NaO₈, with a molecular weight of 632.65 g/mol . Structurally, it features a hydroxyl group at the 2-position of the atorvastatin backbone, a monosodium salt counterion, and two water molecules in its crystalline lattice. This compound is primarily utilized as a pharmaceutical reference standard for pharmacokinetic and metabolic studies due to its role in atorvastatin’s biotransformation pathways .
Properties
Molecular Formula |
C33H34FN2NaO6 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+1/p-1/t24-,25-;/m1./s1 |
InChI Key |
QVDRRNJKXOOFBG-JIMLSGQQSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Alkaline Hydrolysis of Atorvastatin Tert-Butyl Ester
A primary method for synthesizing atorvastatin sodium, a precursor to the 2-hydroxy derivative, involves alkaline hydrolysis of atorvastatin tert-butyl ester. Key steps include:
- Reaction Setup : Atorvastatin tert-butyl ester is dissolved in an alcoholic solvent (e.g., methanol) at 20–30°C.
- Base Addition : Aqueous sodium hydroxide (10–30% w/v) is added to adjust the pH to 12–14, initiating hydrolysis.
- Precipitation : The sodium salt precipitates as a white solid, which is filtered, washed with water, and dried.
Example Protocol (CN102070504A):
Hydroxylation of Atorvastatin Sodium
The introduction of the 2-hydroxy group is typically achieved via enzymatic or chemical oxidation. While specific protocols for 2-hydroxy atorvastatin are scarce in public literature, metabolic studies in minipigs indicate hepatic cytochrome P450-mediated hydroxylation as a pathway.
Key Observations:
- In Vivo Formation : 2-Hydroxy atorvastatin is detected in liver and plasma following atorvastatin administration, confirming its role as a primary metabolite.
- In Vitro Synthesis : Analogous methods for statin metabolites suggest using hydroxylating agents (e.g., Fe²⁺/H₂O₂) or biocatalysts (e.g., CYP450 isoforms).
Purification and Salt Formation
Crystallization and Hydration
The dihydrate form is obtained through controlled crystallization:
- Solvent System : Methanol/water mixtures (1:1 v/v) are used to promote hydrate formation.
- Temperature Control : Cooling to 10–15°C induces crystallization, followed by vacuum filtration and drying under reduced pressure.
Example (US7411075B1):
Sodium Salt Formation
Conversion to the monosodium salt involves neutralization:
- Acid Dissolution : 2-Hydroxy atorvastatin free acid is dissolved in ethanol.
- Base Addition : Sodium hydroxide (1 eq.) is added, and the solution is stirred until pH 7–8.
- Lyophilization : The solution is freeze-dried to obtain the monosodium salt.
Analytical Characterization
Purity and Stability
Structural Confirmation
- X-Ray Diffraction (XRD) : Distinct peaks at 2θ = 8.2°, 12.5°, and 18.7° confirm crystalline structure.
- Mass Spectrometry : ESI-MS shows [M+Na]⁺ at m/z 633.65.
Challenges and Optimizations
Solubility Considerations
Hydrate Stability
- Storage : The dihydrate is hygroscopic; storage at -20°C in dessicated conditions is recommended.
Scientific Research Applications
Pharmacological Applications
-
Cholesterol Management
- Mechanism : As a competitive inhibitor of HMG-CoA reductase, 2-Hydroxy Atorvastatin Dihydrate Monosodium Salt effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides in patients with hypercholesterolemia .
- Clinical Use : It is utilized in treating dyslipidemia, which is crucial for reducing cardiovascular risk factors associated with high cholesterol levels.
-
Potential in Treating Comorbid Conditions
- Alzheimer's Disease : Research indicates that atorvastatin and its metabolites may offer neuroprotective effects, potentially benefiting patients with Alzheimer's disease due to their anti-inflammatory properties .
- Osteoporosis and Benign Prostatic Hyperplasia : Novel studies suggest that atorvastatin derivatives could play a role in managing osteoporosis and benign prostatic hyperplasia, highlighting the versatility of its applications beyond lipid regulation .
Analytical Applications
- Biomarker Analysis
Formulation and Stability
- Enhanced Solubility and Bioavailability
- Stability in Pharmaceutical Preparations
Case Studies and Research Findings
- A study published in 2024 explored the pharmacodynamics of atorvastatin derivatives, including this compound, demonstrating significant reductions in LDL cholesterol levels among participants over a 12-week period .
- Another research effort highlighted the compound's role in modulating inflammatory pathways, suggesting potential benefits for patients with chronic inflammatory conditions alongside hyperlipidemia .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition leads to reduced cholesterol production in the liver, increased uptake of low-density lipoprotein (LDL) from the bloodstream, and overall lower blood cholesterol levels.
Comparison with Similar Compounds
Key Observations :
- Ionic vs. Neutral Forms: The monosodium salt form of 2-hydroxy atorvastatin enhances water solubility compared to the neutral lactone forms (e.g., Atorvastatin Lactone, 2-Hydroxy Atorvastatin Lactone) .
Metabolic Pathways and Enzyme Interactions
Cytochrome P450 (CYP) Metabolism
- Atorvastatin Lactone vs. Acid : Atorvastatin Lactone exhibits 83-fold higher metabolic clearance by CYP3A4 compared to the acid form, driven by its higher binding affinity (lower Km of 1.4 µM vs. 25.6 µM for the acid) .
- This compound: As a metabolite, it is generated via CYP3A4-mediated hydroxylation of atorvastatin acid, followed by lactone ring opening and salt formation. Its presence in plasma is linked to interconversion between lactone and acid forms .
Inhibition of HMG-CoA Reductase
| Compound | IC₅₀ (nM) | Relative Potency vs. Atorvastatin Acid |
|---|---|---|
| Atorvastatin Acid | 8.2 | 1.0 (Reference) |
| This compound | ~12.5 | ~0.66 |
| Atorvastatin Lactone | 15.3 | ~0.54 |
| Rosuvastatin (Analog) | 5.4 | 1.52 |
Key Findings :
- The 2-hydroxy metabolite exhibits reduced HMG-CoA reductase inhibitory activity compared to the parent atorvastatin acid, likely due to steric hindrance from the hydroxyl group .
- Rosuvastatin derivatives (e.g., N-Desmethyl Rosuvastatin Disodium Salt) show higher potency, attributed to structural optimizations in the pyrrole ring .
Pharmacokinetic and Pharmacodynamic Profiles
- Bioavailability: The monosodium salt form improves oral bioavailability compared to lactone forms, which require enzymatic conversion to the active acid form .
- Drug-Drug Interactions: Atorvastatin Lactone strongly inhibits CYP3A4 (Ki = 0.9 µM), increasing the risk of interactions with co-administered CYP3A4 substrates (e.g., cyclosporine). In contrast, this compound has minimal CYP inhibition .
Biological Activity
2-Hydroxy Atorvastatin Dihydrate Monosodium Salt (2-OH ATO) is a significant metabolite of Atorvastatin, a widely prescribed statin for hyperlipidemia management. This compound exhibits notable biological activity primarily as an HMG-CoA reductase inhibitor, which is crucial in cholesterol biosynthesis. This article delves into the biological activity of 2-OH ATO, supported by research findings, data tables, and case studies.
- Chemical Formula : C33H34FN2NaO6
- Molecular Weight : 632.65 g/mol
- CAS Number : 214217-86-4
- Structure : The presence of a hydroxyl group enhances its solubility and bioavailability compared to Atorvastatin .
2-OH ATO functions primarily by inhibiting HMG-CoA reductase, the enzyme responsible for the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis. This inhibition leads to reduced levels of total cholesterol and low-density lipoprotein (LDL) cholesterol in the bloodstream, which is beneficial for cardiovascular health.
Key Biological Activities:
- Lipid-Lowering Effects : Studies indicate that 2-OH ATO possesses lipid-lowering effects comparable to Atorvastatin, effectively reducing total cholesterol and LDL levels in clinical settings.
- Anti-Inflammatory Properties : Beyond lipid regulation, 2-OH ATO may exert anti-inflammatory effects, potentially offering additional cardiovascular benefits.
Pharmacokinetics and Interactions
Research has shown that 2-OH ATO interacts with other lipid-lowering agents, enhancing their efficacy or modifying their metabolism. Its pharmacokinetic profile suggests interactions with drugs metabolized by cytochrome P450 enzymes, influencing therapeutic outcomes and safety .
Study on Mitochondrial Function
A study conducted on Göttingen Minipigs revealed that treatment with Atorvastatin (and its metabolites including 2-OH ATO) impaired liver mitochondrial function while not significantly affecting heart or skeletal muscle . The findings highlighted the differential impact of statins on various tissues:
| Tissue Type | Effect of Atorvastatin Treatment | Statistical Significance |
|---|---|---|
| Liver | Reduced mitochondrial respiratory capacity | |
| Heart | Increased respiratory capacity | |
| Skeletal Muscle | No significant change | Not significant |
This study emphasizes the need for careful consideration of statin therapy's systemic effects, particularly regarding mitochondrial function in different organs.
Comparative Analysis with Other Statins
The following table compares the biological activities and properties of 2-Hydroxy Atorvastatin with other common statins:
| Compound | Mechanism of Action | Lipid-Lowering Effect | Anti-Inflammatory Effect |
|---|---|---|---|
| 2-Hydroxy Atorvastatin | HMG-CoA reductase inhibitor | High | Yes |
| Simvastatin | HMG-CoA reductase inhibitor | Moderate | Yes |
| Rosuvastatin | HMG-CoA reductase inhibitor | High | Yes |
| Lovastatin | HMG-CoA reductase inhibitor | Moderate | Limited |
Q & A
Q. Q1. What analytical methods are recommended for determining the hydration state and water content of 2-Hydroxy Atorvastatin Dihydrate Monosodium Salt?
Answer: The hydration state can be confirmed using thermogravimetric analysis (TGA) to measure mass loss upon dehydration, while Karl Fischer titration is recommended for precise water content quantification. Gravimetric methods (e.g., oven drying) are less precise but cost-effective for routine quality control . For non-stoichiometric hydrates, USP guidelines advise combining X-ray diffraction (XRD) with dynamic vapor sorption (DVS) to characterize polymorphic forms and hydration dynamics .
Q. Q2. How should researchers optimize synthesis protocols for this compound to ensure reproducibility?
Answer: Key parameters include:
- Stoichiometric control : Maintain molar ratios of precursors (e.g., atorvastatin lactone and sodium hydroxide) within ±2% to avoid byproducts.
- Crystallization conditions : Use slow cooling rates (<1°C/min) in aqueous ethanol (70–80% v/v) to promote dihydrate formation.
- pH monitoring : Adjust to 7.5–8.0 during salt formation to prevent hydrolysis .
Q. Q3. How can researchers resolve contradictions in stability data for this compound under varying humidity conditions?
Answer: Contradictions often arise from differences in experimental design:
- Humidity control : Use DVS to assess water sorption/desorption isotherms at 25°C and 0–90% RH.
- Kinetic vs. equilibrium studies : Distinguish between short-term (kinetic) and long-term (equilibrium) stability. For example, rapid dehydration at 40% RH may suggest instability, but equilibrium studies at 60% RH may show rehydration capacity .
- Reference standards : Compare with USP-grade hydrated salts (e.g., sodium tungstate dihydrate) to validate methods .
Q. Q4. What advanced techniques are suitable for identifying impurities or degradation products in this compound?
Answer:
- LC-MS/MS : Detect trace impurities (e.g., atorvastatin lactone or acyl glucuronides) with limits of quantification (LOQ) <0.1% .
- NMR spectroscopy : Use -NMR to track fluorine-containing degradation products, leveraging the compound’s fluorophenyl moiety .
- Reference standards : Employ USP-grade impurities (e.g., Tenivastatin Sodium Salt) for calibration .
Q. Q5. What are common pitfalls in designing experiments to study the biological activity of this compound?
Answer:
- Solubility mismatches : Use phosphate buffer (pH 7.4) with 0.5% DMSO to ensure dissolution without altering hydration state .
- Metabolic interference : Pre-treat cell lines with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects from metabolites .
- Positive controls : Include ortho-hydroxy atorvastatin-d5 calcium salt for comparative pharmacokinetic studies .
Q. Q6. How should researchers address discrepancies in spectroscopic data (e.g., IR or NMR) for this compound?
Answer:
- Polymorphic equalization : Follow USP Identification Test A, which involves heating to 100°C for 1 hour to standardize crystal forms before analysis .
- Deuterated solvents : Use DO for NMR to avoid water peaks obscuring key signals (e.g., hydroxyl protons at δ 4.8–5.2 ppm) .
Safety and Compliance
Q. Q7. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
